![molecular formula C17H14BrN3O3S B2476595 (4-Bromophenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone CAS No. 851802-36-3](/img/structure/B2476595.png)
(4-Bromophenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule with a molecular structure that includes a 4,5-dihydroimidazole ring, a 4-bromophenyl group, and a 4-nitrophenyl group linked by a methanone and a sulfanyl group .
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a 4,5-dihydroimidazole ring, a 4-bromophenyl group, and a 4-nitrophenyl group .Aplicaciones Científicas De Investigación
Antimicrobial and Antiviral Activity : A related study synthesized analogues, including (4-nitrophenyl)-[2-(substituted phenyl)-benzoimidazol-1-yl]-methanones, and evaluated their antimicrobial and antiviral potential. These compounds showed selective activity against Aspergillus niger, Candida albicans, vaccinia virus, and Coxsackie virus B4, indicating potential as antifungal agents (Sharma et al., 2009).
Synthesis Techniques : Another study explored efficient approaches for regioselective synthesis of related compounds, showcasing a solvent-free synthesis via microwave-assisted Fries rearrangement. This highlights innovative methods in chemical synthesis of such compounds (Moreno-Fuquen et al., 2019).
Carbonic Anhydrase Inhibitors : Bromophenol derivatives, including related compounds, were synthesized and tested against carbonic anhydrase. This research is crucial in understanding their potential inhibitory potencies against human isoforms of this enzyme, relevant in pH regulation (Akbaba et al., 2013).
Antibacterial Activity : A series of substituted (1,1'-biphenyl)-4-yl(3-methylbenzofuran-2-yl)methanones, synthesized from (4-bromophenyl)(3-methylbenzofuran-2-yl)methanone, were tested for antibacterial activity. This indicates the potential of these compounds in combating bacterial infections (Reddy & Reddy, 2016).
PET Imaging in Parkinson's Disease : Research on compounds structurally similar to (4-Bromophenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone has led to the development of potential PET imaging agents for studying LRRK2 enzyme in Parkinson's disease (Wang et al., 2017).
Synthesis of Novel Polymers : The synthesis of new polymers using related compounds has been explored, revealing their promising applications in memory storage devices due to their electronic properties (Gao et al., 2023).
Direcciones Futuras
The future directions for research on this compound could include further exploration of its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its safety and hazards should be thoroughly investigated. Potential applications in areas such as antimicrobial and anticancer therapies could also be explored .
Propiedades
IUPAC Name |
(4-bromophenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O3S/c18-14-5-3-13(4-6-14)16(22)20-10-9-19-17(20)25-11-12-1-7-15(8-2-12)21(23)24/h1-8H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRBJGISYWDEEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-([1,1'-biphenyl]-4-yl)-N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2476512.png)

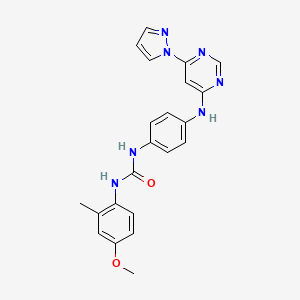
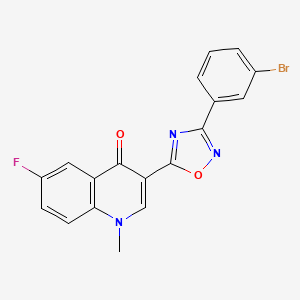
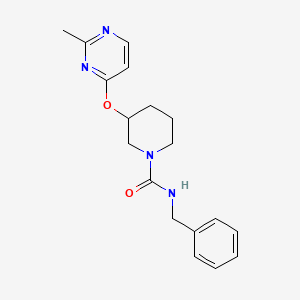
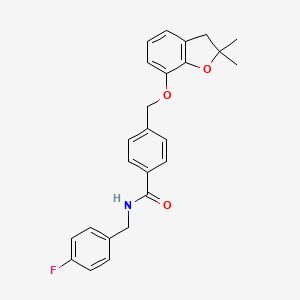

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(5-methylisoxazol-3-yl)oxalamide](/img/structure/B2476526.png)
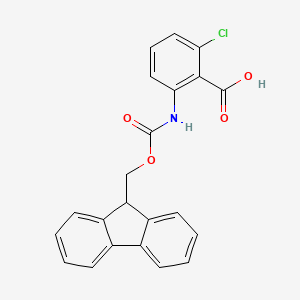
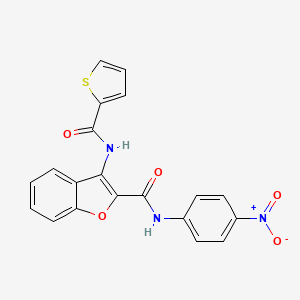
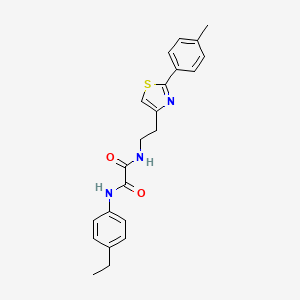
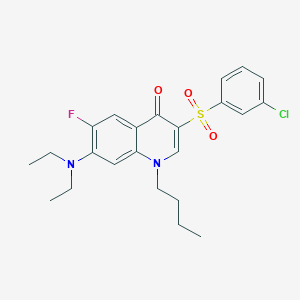
![(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide](/img/structure/B2476533.png)
![methyl 1-[(4-chloro-3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B2476535.png)